molecular formula C27H23NO6 B2561100 N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide CAS No. 929390-23-8

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide

Cat. No.: B2561100
CAS No.: 929390-23-8
M. Wt: 457.482
InChI Key: NRIYDPWRRWFYJC-UHFFFAOYSA-N
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Description

This compound is a benzofuran-3-carboxamide derivative featuring three distinct substituents:

  • 1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in drug design.
  • 4-Methoxyphenyl group: A methoxy-substituted aromatic ring, which may influence electronic properties and receptor binding.
  • 2-Methylprop-2-en-1-yloxy (prenyloxy) group: A lipophilic allyl ether substituent that could modulate membrane permeability or steric interactions.

Its synthesis likely involves coupling a benzofuran-3-carboxylic acid derivative with a 1,3-benzodioxol-5-amine via carbodiimide-mediated amidation (e.g., HATU/DIPEA), followed by purification via column chromatography or HPLC .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-16(2)14-31-20-9-11-22-21(13-20)25(26(34-22)17-4-7-19(30-3)8-5-17)27(29)28-18-6-10-23-24(12-18)33-15-32-23/h4-13H,1,14-15H2,2-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYDPWRRWFYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide, often referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran core, which is known for its diverse biological activities. The specific molecular formula is C30H28N4O5C_{30}H_{28}N_{4}O_{5}, and its IUPAC name is this compound.

1. Anticancer Activity

Research has indicated that benzofuran derivatives can exhibit significant anticancer properties. A study focusing on various pyrazole derivatives, including those related to benzofuran structures, demonstrated their ability to inhibit cancer cell proliferation. Specifically, compounds with similar scaffolds showed effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The synergy between these compounds and conventional chemotherapy agents like doxorubicin was also noted, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .

2. Anti-inflammatory Effects

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. In a series of experiments, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in various models of inflammation. This suggests a potential application in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been documented in several studies. Compounds exhibiting similar structural features have shown activity against a range of bacterial strains and fungi. For instance, certain pyrazole carboxamides demonstrated notable antifungal activity against common pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Data Tables

Activity Model System Effect Observed Reference
AnticancerMCF-7 & MDA-MB-231 cellsEnhanced cytotoxicity with doxorubicin
Anti-inflammatoryIn vitro cytokine assaysInhibition of TNF-alpha production
AntimicrobialVarious bacterial strainsSignificant inhibition of growth

Case Studies

Case Study 1: Breast Cancer Treatment
A study evaluated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines. Results indicated that the combination therapy significantly improved treatment outcomes compared to doxorubicin alone, particularly in the MDA-MB-231 cell line known for its resistance to conventional therapies. The study highlighted the potential for benzofuran derivatives to enhance the efficacy of existing treatments .

Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, a benzofuran derivative demonstrated significant reductions in joint inflammation and pain markers compared to control groups. This effect was attributed to the compound's ability to modulate immune responses and inhibit pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Benzofuran carboxamide 1,3-Benzodioxol-5-yl, 4-methoxyphenyl, prenyloxy ~463.5 (calculated) Likely kinase inhibitor or antimicrobial
6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Benzofuran carboxamide Pyrazolyl, fluorophenyl, cyclopropyl 535 (observed via LCMS) Antiviral (e.g., HIV protease inhibition) [3]
N-(5-(4-Methoxybenzoyl)-4-phenylthiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide Cyclopropane carboxamide 1,3-Benzodioxol-5-yl, 4-methoxybenzoyl, thiazole ~528.5 (calculated) Anticancer (e.g., kinase targeting) [7]
N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide Benzofuran sulfonamide Acetyl, chlorobenzoyl, methoxybenzenesulfonamide 505.95 (exact mass) Anti-inflammatory or enzyme inhibition [11]

Key Observations

Core Structure Variations: The target compound’s benzofuran carboxamide core is shared with and . However, employs a cyclopropane carboxamide scaffold, which introduces conformational rigidity and may enhance target selectivity .

Substituent Impact :

  • The prenyloxy group in the target compound is unique compared to the fluorophenyl () or trifluoromethoxy () groups in analogs. Prenyloxy’s hydrophobicity may enhance membrane penetration but reduce aqueous solubility.
  • 1,3-Benzodioxol-5-yl is a recurring motif (), often linked to improved metabolic stability due to reduced oxidative degradation .

Pharmacological Implications :

  • Fluorine-substituted analogs () are common in antiviral/anticancer agents due to fluorine’s electronegativity and bioavailability-enhancing properties .
  • Cyclopropane rings () and thiazole heterocycles () are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .

Challenges :

  • Steric hindrance from the prenyloxy group may complicate coupling reactions.
  • Purification of the final product likely requires preparative HPLC due to structural complexity .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzofuran core. Key steps include:

  • Coupling reactions : Use carbodiimides (e.g., DCC) or other coupling agents to link the benzodioxole and methoxyphenyl moieties to the benzofuran scaffold .
  • Etherification : Introduce the 2-methylprop-2-en-1-yloxy group via nucleophilic substitution under controlled temperatures (e.g., 50–80°C) to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the final product .
    Optimization : Reaction times, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents are systematically varied to maximize yield (typically 60–85%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm substituent positions and stereochemistry. For example, the methoxy group at the 4-position of the phenyl ring shows a singlet at ~3.8 ppm in 1^1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 476.16) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from overlapping signals or unexpected by-products. Strategies include:

  • 2D NMR experiments : HSQC and HMBC correlate 1^1H and 13^13C signals to resolve ambiguities in crowded spectral regions .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous structural confirmation (e.g., confirming the orientation of the benzodioxole group) .
  • Synthetic replication : Repeating the synthesis with isotopic labeling (e.g., 18^{18}O) can trace unexpected oxygenations .

Advanced: What methodologies are recommended for evaluating in vitro biological activity?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to test inhibitory activity against targets like cytochrome P450 or kinases. IC50_{50} values are calculated via dose-response curves .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7) assess cytotoxicity. Data normalization against controls minimizes plate-to-plate variability .
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify ligand-protein interactions (e.g., binding to tubulin or DNA) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified methoxy, benzodioxole, or allyloxy groups to assess their impact on activity .
  • Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) identify critical functional groups. For example, the benzodioxole moiety may enhance lipophilicity and blood-brain barrier penetration .
  • In silico docking : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2 or 5-HT receptors) to prioritize synthetic targets .

Advanced: What strategies address low yields in the final coupling step?

Answer:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings, optimizing ligand ratios (e.g., SPhos vs. XPhos) .
  • Microwave-assisted synthesis : Reduce reaction times from 24 hours to 30 minutes, improving yield by 15–20% .
  • Protecting groups : Temporarily protect reactive hydroxyl or amine groups to prevent side reactions during coupling .

Advanced: How should researchers design in vivo studies for this compound?

Answer:

  • Pharmacokinetics (PK) : Administer the compound intravenously (IV) or orally in rodent models. Collect plasma samples at intervals (0.5, 1, 2, 4, 8 h) for LC-MS/MS analysis of bioavailability and half-life .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .
  • Disease models : Test efficacy in hyperlipidemic rats (dose: 10–50 mg/kg/day) with lipid profiling (total cholesterol, triglycerides) .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

  • Solvent volume reduction : Switch from batch to flow chemistry to handle exothermic reactions safely and improve mixing .
  • By-product management : Use scavenger resins (e.g., QuadraPure™) to remove excess coupling agents during workup .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield .

Basic: What are the known stability issues under varying pH and temperature conditions?

Answer:

  • pH stability : The compound degrades in acidic conditions (pH < 3) due to hydrolysis of the allyloxy group. Store in neutral buffers (pH 6–8) .
  • Thermal stability : Decomposition occurs above 80°C. Lyophilization is recommended for long-term storage .

Advanced: How can researchers validate computational predictions of biological activity?

Answer:

  • Orthogonal assays : Compare in silico docking scores with experimental IC50_{50} values from enzyme assays .
  • Mutagenesis studies : Introduce point mutations in target proteins (e.g., EGFR T790M) to test predicted binding interactions .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites in hepatocyte incubations, correlating with predicted Phase I/II transformations .

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